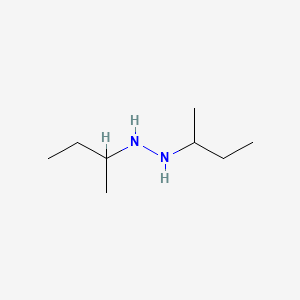

Hydrazine, 1,2-di-sec-butyl-

Description

Contextualization of Substituted Hydrazines within Contemporary Organic Chemistry Research

Substituted hydrazines are a class of organic compounds derived from hydrazine (B178648) (N₂H₄) by replacing one or more hydrogen atoms with organic groups. wikipedia.org These compounds are of significant interest in modern organic chemistry due to their versatile reactivity and wide range of applications. naturalspublishing.comacs.org They serve as crucial intermediates and building blocks in the synthesis of a multitude of organic molecules, including pharmaceuticals, agrochemicals, and dyes. wikipedia.orgmdpi.com The presence of both nucleophilic and electrophilic centers, along with the N-N bond, imparts unique chemical properties to these molecules, allowing them to participate in a variety of transformations such as condensations, cycloadditions, and rearrangements. naturalspublishing.comnumberanalytics.com

Hydrazine derivatives are fundamental in named reactions like the Wolff-Kishner reduction, which converts carbonyl groups to methylene (B1212753) groups. wikipedia.org Furthermore, their ability to form hydrazones—compounds with a C=N-N linkage—is pivotal for the synthesis of diverse heterocyclic compounds like pyrazoles and indoles. naturalspublishing.comnumberanalytics.com The reactivity of substituted hydrazines is influenced by the nature of the substituent groups, which can modulate the steric and electronic environment around the hydrazine core. vulcanchem.com This tunability makes them valuable tools for chemists to design and construct complex molecular architectures.

Significance of 1,2-Dialkylhydrazines, with Emphasis on 1,2-Di-sec-butylhydrazine, in Synthetic and Mechanistic Investigations

Among the various classes of substituted hydrazines, 1,2-dialkylhydrazines, often referred to as sym-dialkylhydrazines, are characterized by the attachment of two alkyl groups to adjacent nitrogen atoms. thieme-connect.de These compounds are important precursors for the synthesis of azoalkanes, which are valuable as sources of free radicals. cdnsciencepub.com The synthesis of 1,2-dialkylhydrazines has been a subject of considerable research, with methods such as the reduction of azines with lithium aluminum hydride providing good yields. cdnsciencepub.com

Hydrazine, 1,2-di-sec-butyl-, a specific member of the 1,2-dialkylhydrazine family, presents a unique structural motif with two secondary butyl groups. The presence of these branched alkyl groups introduces significant steric hindrance around the N-N bond, which can influence its reactivity and the stability of its derivatives. This steric crowding can lead to interesting stereochemical outcomes in reactions and is a key feature for mechanistic investigations. For instance, the steric effects of the sec-butyl groups can affect the nucleophilicity of the nitrogen atoms and the selectivity of reactions with electrophiles. vulcanchem.com

Mechanistic studies involving hydrazines often explore their role as inhibitors of enzymes or as intermediates in complex reaction pathways. For example, arylalkylhydrazines have been studied for their inhibition of monoamine oxidases, where the mechanism is believed to involve the enzymatic conversion of the hydrazine to a diazene (B1210634). nih.gov While specific mechanistic studies on 1,2-di-sec-butylhydrazine are not extensively documented in the provided search results, the general principles of hydrazine reactivity suggest that it would be a valuable substrate for investigating the influence of steric bulk on reaction mechanisms, such as nucleophilic additions and oxidations.

Scope and Research Objectives Pertaining to the Comprehensive Study of Hydrazine, 1,2-di-sec-butyl-

A comprehensive study of Hydrazine, 1,2-di-sec-butyl- would encompass several key research objectives. A primary goal would be the development and optimization of synthetic routes to this compound and its derivatives. This includes exploring various synthetic strategies, such as the direct alkylation of hydrazine or the reduction of the corresponding azine, to achieve high yields and purity. cdnsciencepub.com

Another critical research area is the detailed characterization of its physical and chemical properties. This would involve the use of various spectroscopic techniques to elucidate its structure and electronic properties. A thorough investigation of its reactivity profile would also be essential, focusing on how the sterically demanding sec-butyl groups influence its behavior in different chemical transformations.

Furthermore, a significant objective would be to explore the potential applications of Hydrazine, 1,2-di-sec-butyl- and its derivatives. Given the broad utility of substituted hydrazines, this could include their use as ligands in coordination chemistry, as precursors to novel heterocyclic compounds with potential biological activity, or as specialized reagents in organic synthesis where steric control is crucial. Mechanistic studies would form a core component of this research, aiming to understand the pathways of its reactions and the role of the sec-butyl groups in determining reaction outcomes.

Structure

3D Structure

Properties

CAS No. |

3711-38-4 |

|---|---|

Molecular Formula |

C8H20N2 |

Molecular Weight |

144.26 g/mol |

IUPAC Name |

1,2-di(butan-2-yl)hydrazine |

InChI |

InChI=1S/C8H20N2/c1-5-7(3)9-10-8(4)6-2/h7-10H,5-6H2,1-4H3 |

InChI Key |

GTTATNIRHPAPPY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NNC(C)CC |

Origin of Product |

United States |

Synthetic Methodologies for Hydrazine, 1,2 Di Sec Butyl and Analogous N,n Dialkylhydrazines

Historical Development of 1,2-Disubstituted Hydrazine (B178648) Synthesis

The journey into the synthesis of hydrazine derivatives began in the late 19th century. The name "hydrazine" itself was first proposed by the German chemist Emil Fischer in 1875 during his work on organic compounds derived from mono-substituted hydrazine. wikipedia.org Fischer's initial breakthrough was the serendipitous synthesis of phenylhydrazine (B124118) in 1875 by reducing a diazonium salt, which became the first hydrazine compound discovered. princeton.edu This discovery was pivotal, as it provided chemists with a new class of compounds and reagents. princeton.edu

However, obtaining the parent hydrazine molecule proved more challenging. It was Theodor Curtius who, in 1887, successfully produced hydrazine sulfate (B86663) by treating organic diazides with dilute sulfuric acid. wikipedia.org Despite this success, isolating pure, anhydrous hydrazine remained elusive until the Dutch chemist Lobry de Bruyn accomplished the feat in 1895. wikipedia.org

Early efforts to synthesize 1,2-disubstituted hydrazines often involved the methylation and subsequent hydrolysis of 1,2-diformylhydrazine (B1218853) or the use of dibenzoylhydrazine as a precursor, a method later refined by Folpmers. orgsyn.org These early syntheses highlighted a fundamental challenge in hydrazine chemistry: the propensity for overalkylation. princeton.edu The direct alkylation of hydrazine is difficult to control, often leading to a mixture of mono-, di-, tri-, and even tetra-substituted products. princeton.edu An early strategy developed by Fischer to create a 1,2-disubstituted hydrazine involved benzoylation, methylation, and subsequent debenzoylation, a process that foreshadowed the modern reliance on protecting groups in organic synthesis. princeton.edu

Classical and Contemporary Approaches to N,N'-Dialkylation of the Hydrazine Core

The synthesis of symmetrically and unsymmetrically substituted 1,2-dialkylhydrazines, such as Hydrazine, 1,2-di-sec-butyl-, relies on several key strategic approaches to form the crucial N-N bond and append the desired alkyl groups.

Reductive Alkylation Strategies for N-N Bond Formation

Reductive alkylation is a powerful and efficient method for preparing N-alkylated hydrazines. A contemporary approach involves the direct reductive alkylation of hydrazine derivatives with α-picoline-borane. organic-chemistry.orgthieme-connect.com This one-pot method is advantageous as it avoids the need to isolate the intermediate hydrazone and does not require toxic reagents, making it suitable for larger-scale applications. organic-chemistry.org By carefully adjusting the substrates and the equivalents of the reagent, this technique can yield both N-monoalkyl and N,N'-dialkylhydrazine derivatives. thieme-connect.com

Another effective strategy is the ionic hydrogenation of azines, which are readily prepared from the reaction of hydrazine with aldehydes or ketones. unimi.it This method provides the corresponding 1,2-dialkylhydrazines in nearly quantitative yields under simple operational conditions. unimi.it For example, the reduction of an azine formed from butan-2-one would lead directly to 1,2-di-sec-butylhydrazine.

A one-pot tandem approach has also been developed, which involves the reduction of an azoarene to a hydrazoarene, followed by reductive alkylation with an aldehyde. rsc.org This process under mild conditions selectively produces trisubstituted hydrazine derivatives while suppressing the cleavage of the N-N bond. rsc.org

Direct Alkylation using Alkyl Halides and Related Electrophiles

Direct alkylation of the hydrazine core with alkyl halides is a classical approach, but it is often hampered by a lack of selectivity, leading to overalkylation and a mixture of products. wikipedia.orgut.ee This is because the nucleophilicity of the nitrogen atoms is not significantly diminished after the first alkylation, making subsequent alkylations competitive. princeton.edu

To overcome this limitation, modern methods have been developed to achieve more controlled and selective alkylation. One such method involves the formation of a stable nitrogen dianion from a protected hydrazine, such as PhNHNHBoc, using a strong base like n-butyllithium. organic-chemistry.org This highly reactive dianion intermediate then reacts selectively with alkyl halides to yield mono- or dialkylated products with precise control over the substitution pattern. organic-chemistry.org This technique simplifies the process, minimizes byproducts, and allows for the synthesis of a wide range of functionalized hydrazine derivatives. organic-chemistry.org

Another strategy employs protecting groups to control reactivity. For instance, a trifluoroacetyl group can be used to temporarily block one of the hydrazine nitrogens. cdnsciencepub.com The remaining nitrogen can then be alkylated using alkyl halides under basic conditions. Subsequent removal of the trifluoroacetyl group under reductive or hydrolytic conditions affords the desired N'-alkyl hydrazide. cdnsciencepub.com While direct alkylation can sometimes be feasible if the electrophile is very bulky, methods relying on protecting groups or the formation of polyanions generally offer superior control. princeton.eduorganic-chemistry.org

Methods Employing Carbonyl Compounds Followed by Reduction

A widely used and versatile route to 1,2-disubstituted hydrazines begins with the condensation of hydrazine with a carbonyl compound. The reaction of hydrazine with two equivalents of an aldehyde or ketone, such as acetone (B3395972), forms an azine intermediate (e.g., acetone azine). wikipedia.org This stable intermediate can then be reduced to the corresponding 1,2-dialkylhydrazine. unimi.itcdnsciencepub.com The reduction of azines can be accomplished with various reducing agents, with lithium aluminum hydride being a reported method for achieving good yields. cdnsciencepub.com

Alternatively, the reaction can be stopped at the hydrazone stage, which is then reduced. A high-yielding methodology for reducing hydrazones to hydrazines has been described, allowing for the synthesis of various mono-, di-, and trisubstituted hydrazines. researchgate.net The classical Wolff-Kishner reduction, which converts carbonyls to alkanes using hydrazine and strong base at high temperatures, is a related transformation where the hydrazone is a key intermediate. acs.org

Recent studies have also explored the direct reduction of carbonyl compounds in the presence of hydrazine hydrate (B1144303). While condensation to the hydrazone is typically the dominant reaction, using a large excess of hydrazine hydrate can favor the reduction of the carbonyl group to the corresponding alcohol via a transient hemiaminal intermediate. uchile.cl

Stereoselective Synthesis of Chiral 1,2-Disubstituted Hydrazines

The synthesis of chiral hydrazines, where the stereochemistry at the nitrogen-bearing carbons is controlled, is crucial for applications in asymmetric synthesis and pharmaceuticals. This is achieved primarily through the use of chiral auxiliaries or catalytic asymmetric methods.

Exploration of Chiral Auxiliaries and Catalytic Asymmetric Induction

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. thieme-connect.com The RAMP/SAMP auxiliaries, derived from proline, are among the most famous and widely used for the asymmetric α-alkylation of ketones and aldehydes via a hydrazone intermediate. thieme-connect.comwikipedia.org The process involves forming a hydrazone, deprotonating it to create a chiral azaenolate, and then reacting it with an electrophile like an alkyl halide. wikipedia.org Subsequent cleavage of the auxiliary yields the chiral alkylated product with high enantiomeric excess. wikipedia.org More sterically demanding auxiliaries based on this scaffold, such as SADP and SAEP, have also been developed. thieme-connect.comrwth-aachen.de

Catalytic asymmetric synthesis offers a more atom-economical approach to chiral hydrazines. Transition metal-catalyzed asymmetric hydrogenation of hydrazones has emerged as an efficient and direct method. researchgate.net For example, nickel complexes with chiral phosphine (B1218219) ligands, such as (S,S)-Ph-BPE, have been shown to catalyze the asymmetric hydrogenation of cyclic N-acyl hydrazones to produce chiral cyclic hydrazines in high yields and with excellent enantioselectivities (up to >99% ee). researchgate.netnih.gov

Organocatalysis provides another powerful avenue. Bifunctional squaramide catalysts derived from cinchona alkaloids have been used to catalyze the asymmetric addition of hydrazine hydrate to dienones. acs.orgacs.org The catalyst's ability to form hydrogen bonds is crucial for inducing chirality in the product, enabling the synthesis of optically pure fused pyrazoline derivatives under mild conditions. acs.org

Table 1: Comparison of Synthetic Strategies for N,N'-Dialkylhydrazines

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Relevant Citations |

|---|---|---|---|---|---|

| Reductive Alkylation | Hydrazine derivatives, Aldehydes/Ketones | α-picoline-borane | One-pot, avoids toxic reagents, good for industrial scale. | Substrate and reagent stoichiometry must be carefully controlled. | organic-chemistry.org, thieme-connect.com |

| Direct Alkylation | Hydrazine, Alkyl Halides | Strong base (e.g., n-BuLi) to form dianion | Precise control over substitution, minimizes byproducts. | Requires stoichiometric use of strong base, sensitive to moisture. | organic-chemistry.org, nih.gov |

| Azine Reduction | Hydrazine, Aldehydes/Ketones | Formation of azine, followed by reduction (e.g., LiAlH₄) | Readily available starting materials, stable intermediates. | Requires a separate reduction step. | unimi.it, cdnsciencepub.com |

| Asymmetric Hydrogenation | Hydrazones | Chiral Ni-catalyst | High enantioselectivity, atom-economical. | Requires synthesis of specific chiral catalysts. | researchgate.net, nih.gov |

| Organocatalytic Addition | Hydrazine, Dienones | Chiral squaramide catalyst | Mild conditions, high enantioselectivity for specific structures. | Scope may be limited to specific substrate classes. | acs.org, acs.org |

Diastereoselective and Enantioselective Approaches for Hydrazine Functionalization

The generation of chiral hydrazines with defined stereochemistry is of significant interest. Asymmetric synthesis of cyclic hydrazines has been achieved with high levels of enantiocontrol, which can then be functionalized. rsc.org

Diastereoselective Syntheses:

The reaction of arynes with β-amino ketones results in a cascade insertion-cyclization process, yielding N-aryl tetrahydroquinolines with high anti-selectivity. nih.gov Similarly, coupling arynes with α-amino ketones produces multisubstituted indolines with syn-selectivity, even allowing for the construction of quaternary carbon centers. nih.gov The diastereoselective reduction of certain cyclic hydrazine derivatives can provide an efficient pathway to 1,2-diamines. core.ac.uk The synthesis of N-methylspiroindolines has been accomplished with high diastereoselectivity (>98%) through an intramolecular Mizoroki–Heck annulation. diva-portal.org

Enantioselective Syntheses:

A notable strategy for creating sp3-rich, non-planar heterocyclic scaffolds involves the asymmetric transfer hydrogenation of hydrazine-containing ketones using a tethered Ru-catalyst. researchgate.netljmu.ac.uk This method efficiently produces a range of enantiopure cyclic hydrazine building blocks with enantiomeric excesses of up to 99%. rsc.orgljmu.ac.uk These chiral cyclic hydrazines can then undergo iterative C–N functionalization. ljmu.ac.uk Another enantioselective approach involves the desymmetrization of meso 1,3-diones through intermolecular condensation with hydrazines, catalyzed by a chiral phosphoric acid, to produce keto-hydrazones with an all-carbon quaternary center in high enantioselectivity. acs.org

Table 1: Examples of Stereoselective Hydrazine Functionalization

| Reaction Type | Catalyst/Reagent | Product Type | Stereoselectivity | Reference |

| Asymmetric Transfer Hydrogenation | Tethered Ru-catalyst | Enantiopure cyclic hydrazines | Up to 99% ee | rsc.orgljmu.ac.uk |

| Aryne reaction with β-amino ketones | - | N-aryl tetrahydroquinolines | Excellent anti-selectivity | nih.gov |

| Aryne reaction with α-amino ketones | - | Multisubstituted indolines | High syn-selectivity | nih.gov |

| Desymmetrization of 1,3-diones | Chiral phosphoric acid | Keto-hydrazones | High enantioselectivity | acs.org |

| Mizoroki–Heck Annulation | Palladium(0) | N-methylspiroindolines | >98% ds | diva-portal.org |

Advanced Synthetic Routes Utilizing Specific Precursors to 1,2-Dialkylhydrazines

Azodicarboxylates are versatile reagents for the synthesis of hydrazine derivatives. The electrophilic α-amination of carbonyl compounds using dialkyl azodicarboxylates is a powerful method for preparing useful synthetic intermediates. researchgate.net A metal-free direct hydrosulfonylation of azodicarboxylates with sulfinic acids has been developed to construct sulfonylhydrazine-1,2-dicarboxylates under mild, room temperature conditions. researchgate.net This approach is noted for its operational simplicity and high atom economy. researchgate.net

Furthermore, γ-keto hydrazine intermediates can be accessed through the electrophilic amination of β-homoenolates (derived from cyclopropanols) with azodicarboxylates. organic-chemistry.org In a different approach, visible light can mediate the synthesis of acyl hydrazides from acylsilanes and azodicarboxylates without the need for additives or transition metals. organic-chemistry.org

Diaziridines, strained three-membered rings containing two nitrogen atoms, serve as important precursors in organic synthesis. mdpi.com The hydrolysis of diaziridines provides a straightforward route to hydrazine, alkylhydrazines, and N,N′-dialkylhydrazines. researchgate.net A general synthesis for monoalkyl diazirines from non-enolizable aldehydes proceeds through an N-trimethylsilyl diaziridine intermediate. researchgate.net The synthesis of 1,2-diazetidines, four-membered cyclic hydrazines, has also been explored, though it presents kinetic challenges. core.ac.uk

Palladium-catalyzed N-arylation reactions are powerful tools for synthesizing N,N-dialkyl-N'-arylhydrazines. researchgate.net The reaction of N,N-dialkylhydrazine/2LiCl adducts with aryl bromides in the presence of a palladium catalyst and a suitable ligand provides an efficient route to these compounds. capes.gov.brdeepdyve.comresearchgate.net Using N,N-dialkylhydrazines directly with aryl chlorides, catalyzed by a palladium-XPhos system, also yields N,N-dialkyl-N′-arylhydrazines in high yields. researchgate.net For ortho-substituted aryl chlorides, specific ligands like 2-(2′,6′-dimethoxybiphenyl)dicyclohexylphosphine have been found to give the best results. researchgate.net

A one-pot, palladium-catalyzed dehydrogenative C–N coupling between aryl bromides and aryl hydrazines has been developed to access non-symmetric azobenzenes. beilstein-archives.org This method demonstrates good functional group tolerance and can be performed under an oxygen atmosphere. beilstein-archives.org

Table 2: Palladium-Catalyzed N-Arylation of Hydrazines

| Hydrazine Source | Arylating Agent | Catalyst System | Product | Reference |

| N,N-dialkylhydrazine/2LiCl adducts | Aryl bromides | Pd₂(dba)₃ / Xantphos or X-phos | N,N-dialkyl-N'-arylhydrazines | capes.gov.brdeepdyve.comresearchgate.net |

| N,N-dialkylhydrazines | Aryl chlorides | Pd₂(dba)₃ / XPhos | N,N-dialkyl-N′-arylhydrazines | researchgate.net |

| Aryl hydrazines | Aryl bromides | [PdCl(C₃H₅)]₂ / tBuXPhos | Non-symmetric azobenzenes | beilstein-archives.org |

Protecting Group Strategies and Deprotection in 1,2-Di-sec-butylhydrazine Synthesis

In the multi-step synthesis of complex molecules like substituted hydrazines, the use of protecting groups is essential to mask reactive functional groups. organic-chemistry.org An effective protecting group strategy allows for the selective modification of different parts of a molecule. wiley-vch.de

Protecting Groups:

For hydrazines, which are derivatives of amines, carbamate (B1207046) protecting groups such as tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) are commonly employed. masterorganicchemistry.com The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic conditions but can be removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.combeilstein-journals.org The Cbz group is removed by hydrogenolysis. masterorganicchemistry.com The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) groups are used to protect primary amines and are stable to both TFA and piperidine, making them orthogonal to many standard protecting groups. peptide.comsigmaaldrich.com

Deprotection:

The removal of protecting groups is a critical final step in a synthetic sequence.

Boc Group: Acid-catalyzed deprotection is common. For instance, electron-rich arylhydrazides protected with a Boc group can be deprotected using trifluoroacetic acid in a mixture of 2,2,2-trifluoroethanol (B45653) and dichloromethane (B109758) at low temperatures. beilstein-journals.org

Dde and ivDde Groups: These are typically removed using a 2% solution of hydrazine monohydrate in DMF. peptide.comsigmaaldrich.com It is important that the hydrazine concentration does not exceed 2% to avoid potential side reactions. peptide.com

Phthalimides: Hydrazine is also used in the Gabriel synthesis to cleave N-alkylated phthalimide (B116566) derivatives, releasing the primary amine. chemeurope.com

The choice of protecting group and deprotection method must be carefully considered to ensure compatibility with other functional groups present in the molecule. wiley-vch.de The concept of "orthogonal protection" is key, where multiple protecting groups can be removed selectively under different, non-interfering conditions. organic-chemistry.orglibretexts.org

Table 3: Common Protecting Groups for Hydrazine Synthesis

| Protecting Group | Abbreviation | Installation Reagent | Removal Conditions | Reference |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) | masterorganicchemistry.combeilstein-journals.org |

| Carboxybenzyl | Cbz, Z | Benzyl (B1604629) chloroformate | Catalytic Hydrogenolysis (H₂, Pd-C) | masterorganicchemistry.com |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | - | 2% Hydrazine in DMF | peptide.comsigmaaldrich.com |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | ivDde | - | 2% Hydrazine in DMF | peptide.comsigmaaldrich.com |

Reactivity Profiles and Mechanistic Pathways of Hydrazine, 1,2 Di Sec Butyl

Oxidative Transformations of 1,2-Dialkylhydrazines

The oxidation of 1,2-dialkylhydrazines, including 1,2-di-sec-butylhydrazine, is a key transformation that leads to the formation of various nitrogen-containing compounds. The reaction pathway and product distribution are highly dependent on the oxidant used and the reaction conditions.

Formation of Azoalkanes and Related Nitrogen-Containing Products

The oxidation of 1,2-di-sec-butylhydrazine can yield the corresponding azoalkane, trans-1,2-di-sec-butyldiazene. Azoalkanes are compounds containing the R-N=N-R' functional group and are notable for their role as sources of alkyl radicals upon thermal or photochemical decomposition. caltech.eduualberta.ca The formation of azoalkanes from 1,2-dialkylhydrazines is a common oxidative process. caltech.edu For instance, the oxidation of 1,2-di-tert-butylhydrazine with tert-butyl hypochlorite (B82951) at low temperatures produces the corresponding diazene (B1210634), which is stable enough to be isolated due to the steric hindrance provided by the tert-butyl groups. caltech.edu This suggests a similar outcome for the sterically hindered 1,2-di-sec-butylhydrazine.

In some cases, the oxidation of hydrazines can lead to the formation of other nitrogen-containing products. For example, the reaction of di-tert-butyldiaziridinone with 1,2-di-tert-butylhydrazine yields 1,3-di-tert-butylurea and azobis-2-methyl-2-propane as major products. researchgate.net

The following table summarizes the products formed from the oxidation of various substituted hydrazines, illustrating the diversity of outcomes based on the starting material and oxidant.

| Hydrazine (B178648) Derivative | Oxidant | Major Products | Reference |

| 1,2-di-tert-butylhydrazine | tert-Butyl hypochlorite | trans-1,2-di-tert-butyldiazene | caltech.edu |

| Di-tert-butyldiaziridinone | 1,2-di-tert-butylhydrazine | 1,3-di-tert-butylurea, Azobis-2-methyl-2-propane | researchgate.net |

| Methylhydrazine | Dioxygen/tert-butyl hydroperoxide with Co(salen) | Methylcobalt(III)(salen) | electronicsandbooks.com |

| Arylhydrazines | [IrCl₆]²⁻ | Aryl acids | researchgate.net |

Investigations into Radical Pathways in Oxidation Reactions

The oxidation of hydrazines often proceeds through radical intermediates. researchgate.net For example, the oxidation of various hydrazines by hexachloroiridate(IV) involves the formation of hydrazyl free radicals in the rate-determining step. researchgate.net Similarly, cobalt(III) oxidants can convert alkylhydrazines to their diazene derivatives, which then extrude dinitrogen to afford alkyl radicals. electronicsandbooks.com These radicals can then participate in further reactions, such as the alkylation of metal centers. electronicsandbooks.com

The involvement of radical pathways is also evident in iodine-mediated reactions of tert-butylhydrazine, which can facilitate the synthesis of aryl iodides. The mechanism of these reactions can be complex, with radical pathways competing with other mechanisms like electrophilic substitution. The addition of a radical inhibitor in the iron-TEMPO catalyzed oxidative amidation of benzyl (B1604629) alcohols with amine hydrochlorides completely suppresses the formation of the amide product, demonstrating a free radical mechanism. mdpi.com

N-N Bond Cleavage and Intramolecular Rearrangement Reactions

The N-N bond in hydrazine derivatives is susceptible to cleavage under various conditions, leading to the formation of amines or other nitrogen-containing compounds. Intramolecular rearrangements can also occur, resulting in isomeric products.

Mechanistic Studies of N-N Bond Scission

The cleavage of the N-N bond in 1,2-disubstituted hydrazines is a significant reaction pathway. rsc.org This can be achieved through reductive or oxidative methods. Reductive cleavage of 1,2-disubstituted hydrazines with activating groups has been studied using various reducing agents like zinc in acetic acid, aluminum amalgam, and sodium in liquid ammonia. rsc.org

Oxidative N-N bond cleavage is also a known process. For instance, a photocatalytic system using visible light and air can effectively cleave the N-N bonds of various hydrazine derivatives, including N,N-disubstituted hydrazines. researchgate.net The reaction of 1,2-diarylhydrazines with a vanadium dinitrogen complex results in N-N bond cleavage to yield vanadium bis(amido) derivatives. nih.gov

The table below provides examples of reagents used for N-N bond cleavage in substituted hydrazines.

| Hydrazine Derivative | Reagent/Condition | Outcome | Reference |

| 1,2-Disubstituted hydrazines | Zinc/Acetic Acid, Aluminum Amalgam, Sodium/Liquid Ammonia | Reductive N-N bond cleavage | rsc.org |

| N,N-Disubstituted hydrazines | Ru(bpyrz)₃₂/Visible light/Air | Oxidative N-N bond cleavage | researchgate.net |

| 1,2-Diarylhydrazines | Vanadium dinitrogen complex | N-N bond cleavage to form vanadium bis(amido) derivatives | nih.gov |

| N-amino-heterocycles | 1,2-diaza-1,3-dienes/Base | N-N bond cleavage to NH-free hetero-ring derivatives | rsc.org |

Carbon-Carbon Bond Cleavage in Hydrazine-Mediated Reactions

While less common than N-N bond cleavage, carbon-carbon bond cleavage can occur in reactions involving hydrazine derivatives. rsc.org For example, the reaction of Morita–Baylis–Hillman ketones with hydrazine can result in the formation of N-acyl-N'-alkyl substituted hydrazines through a process involving both C-N bond formation and C-C bond cleavage. researchgate.net Similarly, the reaction of benzoyl acrylates with hydrazines can lead to N',N'-disubstituted benzohydrazides via a pathway that includes carbon-carbon bond cleavage. researchgate.net

In a different context, iron-promoted C-C bond cleavage of 1,3-diketones can be used to synthesize 1,2-diketones. organic-chemistry.org While not directly involving 1,2-di-sec-butylhydrazine, this illustrates the possibility of C-C bond scission in related chemical systems. The oxidative cleavage of 1,2-diols to carboxylic acids or ketones using an iron catalyst also represents a C-C bond cleavage reaction. rsc.org

Isomerization and Tautomerization Processes

Isomerization and tautomerization are important processes that can affect the reactivity and product distribution in reactions involving hydrazine derivatives. chemaxon.com Tautomers are structural isomers that are in dynamic equilibrium through the migration of a proton. chemaxon.com For example, azoalkanes derived from the alkylation of ketone hydrazones can be tautomerized and hydrolyzed to hydrazines. grafiati.com

The isomerization of diaziridinones to aziridinecarboxamides can be catalyzed by hydrazines. researchgate.net In the reaction of di-tert-butyldiaziridinone with 1,2-di-tert-butylhydrazine, a minor product is 1-(t-butylcarbamyl)-2,2-dimethylaziridine, which is an isomer of the starting diaziridinone. researchgate.net

Oxime-nitrone tautomerism is another relevant example, where the less stable but more reactive nitrone tautomer can be the key intermediate in certain nucleophilic additions of oximes. csic.es Although not directly involving 1,2-di-sec-butylhydrazine, these examples highlight the potential for isomeric and tautomeric equilibria to play a crucial role in the chemistry of related nitrogen-containing compounds.

Nucleophilic and Electrophilic Reactivity of the Hydrazine Moiety

The presence of two electron-donating alkyl groups enhances the nucleophilicity of the nitrogen atoms in 1,2-di-sec-butylhydrazine. However, the steric hindrance imposed by the bulky sec-butyl groups can modulate this reactivity, making it a selective nucleophile.

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental transformation in organic chemistry. wikipedia.org For 1,2-disubstituted hydrazines like 1,2-di-sec-butylhydrazine, this reaction leads to the formation of N,N'-dialkylhydrazones. The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the hydrazone. mdpi.com

While specific studies on 1,2-di-sec-butylhydrazine are limited, research on analogous 1,2-dialkylhydrazines demonstrates their condensation with aldehydes to form hydrazonium ions, which are key intermediates in certain catalytic cycles. nih.gov The formation of hydrazones from 1,2-disubstituted hydrazines is a well-established method, often achieved by heating the reactants in a suitable solvent. mdpi.com The resulting hydrazones can be further reduced to afford 1,2-disubstituted hydrazides. researchgate.net

Table 1: Examples of Hydrazone Formation from 1,2-Disubstituted Hydrazines This table is representative of reactions with analogous compounds due to the limited specific data on 1,2-di-sec-butylhydrazine.

| Hydrazine Reactant | Carbonyl Reactant | Product | Reaction Conditions |

|---|---|---|---|

| 1,2-Dimethylhydrazine | Benzaldehyde | Benzaldehyde N,N'-dimethylhydrazone | Ethanol, Reflux |

| 1,2-Diethylhydrazine | Acetone (B3395972) | Acetone N,N'-diethylhydrazone | Methanol, Heat |

The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com Hydrazines can act as nitrogen-centered nucleophiles in aza-Michael addition reactions. beilstein-journals.org The enhanced nucleophilicity of 1,2-dialkylhydrazines makes them suitable candidates for this transformation.

In the context of 1,2-di-sec-butylhydrazine, the nitrogen atoms can add to activated alkenes, such as alkylidene malonates, to form β-hydrazino esters. capes.gov.br The reaction is influenced by the steric and electronic properties of both the hydrazine and the Michael acceptor. Organocatalytic approaches have been developed for the asymmetric aza-Michael addition of hydrazines to α,β-unsaturated aldehydes and ketones, leading to the synthesis of chiral pyrazolidine (B1218672) derivatives with high diastereoselectivities and enantioselectivities. beilstein-journals.org

Hydrazine derivatives can act as directing groups in transition metal-catalyzed C-H activation reactions, facilitating the functionalization of otherwise inert C-H bonds. acs.orgsnnu.edu.cn The hydrazine moiety can coordinate to a metal center, bringing the catalyst into proximity of a specific C-H bond and enabling its cleavage and subsequent functionalization. mdpi.com

While direct examples involving 1,2-di-sec-butylhydrazine are not prevalent, studies on related systems, such as arylhydrazines and aldehyde hydrazones, highlight the potential of the hydrazine group to direct C-H activation. mdpi.comrsc.org For instance, rhodium catalysts have been used for the C-H functionalization of phenylhydrazines in the synthesis of indazole derivatives. mdpi.com The N-N bond in hydrazine derivatives can sometimes be cleaved during these processes, with the hydrazine acting as an internal oxidant. rsc.org Free radical-mediated activation of hydrazines has also been observed, leading to the formation of reactive intermediates. nih.gov

Catalytic Reactions Involving 1,2-Di-sec-butylhydrazine or Analogues

The unique electronic and steric properties of 1,2-dialkylhydrazines make them valuable ligands and catalysts in various organic transformations.

1,2-Dialkylhydrazines can serve as ligands for transition metals, influencing the outcome of catalytic reactions. mdpi.com Their ability to form stable complexes with metals like rhodium and titanium is crucial for their application in catalysis. mdpi.comacs.org For example, titanium complexes with ligands derived from 1,2-dialkylhydrazines have been developed for the hydrohydrazination of alkynes. acs.org In some instances, the hydrazine itself can be the substrate in transition-metal-catalyzed reactions, such as the diazidation of alkenes. chemrevlett.com

The combination of enamine catalysis with transition metal catalysis has emerged as a powerful strategy. nih.gov Although not directly involving 1,2-di-sec-butylhydrazine, this dual catalytic system often utilizes amine derivatives to generate nucleophilic enamines that can react with metal-activated electrophiles.

Table 2: Transition Metal-Catalyzed Reactions Involving Hydrazine Derivatives This table includes examples with analogous hydrazine compounds to illustrate the catalytic potential.

| Catalyst System | Substrate | Transformation | Product Type |

|---|---|---|---|

| [Cp*RhCl2]2/AgSbF6/Zn(OAc)2 | Phenylhydrazines and 1-alkynylcyclobutanols | [4+1] Annulation via C-H activation | 1H-Indazole derivatives |

| Titanium-diamine complex | Alkynes and monosubstituted hydrazines | Hydrohydrazination | Hydrazones |

Chiral hydrazine derivatives have found significant use in organocatalysis, particularly in asymmetric transformations. umb.edu The development of chiral hydrazides has led to highly active organocatalysts for reactions like the asymmetric iminium ion-catalyzed Diels-Alder reaction, affording products with high diastereoselectivity and enantioselectivity. nih.gov

The organocatalytic aza-Michael addition of disubstituted hydrazines to α,β-unsaturated aldehydes, catalyzed by chiral secondary amines, can produce enantioenriched pyrazolidines with excellent yields and stereoselectivities. beilstein-journals.org Similarly, the conjugate addition of N-monosubstituted hydrazones to enones, catalyzed by chiral primary-secondary diamine salts, has been developed as a highly enantioselective process for synthesizing chiral hydropyridazines. acs.org These examples underscore the potential of sterically hindered chiral hydrazines, analogous to 1,2-di-sec-butylhydrazine, to serve as effective organocatalysts or key reactants in stereoselective synthesis. nih.gov

Spectroscopic Characterization and Structural Elucidation of Hydrazine, 1,2 Di Sec Butyl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For Hydrazine (B178648), 1,2-di-sec-butyl-, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons present in the sec-butyl groups and the N-H protons of the hydrazine moiety.

Due to the symmetry of the molecule, the two sec-butyl groups are chemically equivalent. Within each sec-butyl group, the protons are diastereotopic, leading to potentially complex splitting patterns. The expected chemical shifts (δ) and multiplicities for the protons are outlined in the table below. The N-H protons are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and temperature.

Predicted ¹H NMR Spectral Data for Hydrazine, 1,2-di-sec-butyl-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₃ (terminal methyl of ethyl group) | 0.8 - 1.0 | Triplet |

| -CH₃ (methyl group on chiral center) | 1.0 - 1.2 | Doublet |

| -CH₂- | 1.2 - 1.5 | Multiplet |

| -CH- | 2.5 - 3.0 | Multiplet |

| N-H | Variable (broad) | Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of Hydrazine, 1,2-di-sec-butyl-, four distinct signals are anticipated, corresponding to the four non-equivalent carbon atoms of the sec-butyl group. The chemical shifts of these carbons are influenced by their local electronic environment.

Predicted ¹³C NMR Spectral Data for Hydrazine, 1,2-di-sec-butyl-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (terminal methyl of ethyl group) | 10 - 15 |

| -CH₃ (methyl group on chiral center) | 18 - 25 |

| -CH₂- | 25 - 35 |

| -CH- | 55 - 65 |

To unambiguously assign the proton and carbon signals and to study the conformational dynamics of Hydrazine, 1,2-di-sec-butyl-, advanced NMR techniques are employed.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental. A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the connectivity within the sec-butyl groups. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C NMR spectrum.

Variable Temperature (VT) NMR: Hydrazine derivatives are known to exhibit restricted rotation around the N-N bond and nitrogen inversion. VT-NMR studies can provide valuable insights into these dynamic processes. By recording NMR spectra at different temperatures, it may be possible to observe the coalescence of signals as the rate of conformational exchange increases, allowing for the determination of the energy barriers associated with these processes.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. These methods are particularly useful for identifying functional groups.

The IR and Raman spectra of Hydrazine, 1,2-di-sec-butyl- are expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. The N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹ in the IR spectrum and are often broad due to hydrogen bonding. The C-H stretching vibrations of the alkyl groups will appear just below 3000 cm⁻¹. The N-H bending, C-N stretching, and various C-H bending and rocking vibrations will be present in the fingerprint region (below 1500 cm⁻¹). While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making these techniques complementary.

Predicted Vibrational Frequencies for Hydrazine, 1,2-di-sec-butyl-

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (sp³) | 2850 - 3000 |

| N-H Bend | 1550 - 1650 |

| C-H Bend | 1350 - 1470 |

| C-N Stretch | 1000 - 1250 |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For Hydrazine, 1,2-di-sec-butyl-, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of 144.26 g/mol .

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Cleavage of the N-N bond is a common fragmentation pathway for hydrazines. Additionally, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is expected, leading to the loss of an ethyl radical or a methyl radical from the sec-butyl group. The analysis of these fragment ions provides valuable corroborating evidence for the proposed structure.

Predicted Key Mass Spectral Fragments for Hydrazine, 1,2-di-sec-butyl-

| m/z | Identity of Fragment |

| 144 | [M]⁺ (Molecular Ion) |

| 115 | [M - C₂H₅]⁺ |

| 87 | [M - C₄H₉]⁺ |

| 71 | [C₄H₉N]⁺ |

| 57 | [C₄H₉]⁺ |

Computational and Theoretical Investigations of Hydrazine, 1,2 Di Sec Butyl

Quantum Chemical Approaches for Molecular Geometry Optimization

The determination of the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry, is a fundamental goal of computational chemistry. For Hydrazine (B178648), 1,2-di-sec-butyl-, with its flexible sec-butyl groups and the crucial N-N bond, various quantum chemical methods can be employed to predict its preferred conformation(s).

| Parameter | Predicted Value |

| N-N Bond Length | ~1.45 Å |

| C-N Bond Length | ~1.47 Å |

| N-N-C Bond Angle | ~112° |

| C-N-C Bond Angle | ~115° |

| H-N-N-H Dihedral Angle | ~90° (gauche) |

While DFT is a powerful tool, other computational methodologies also offer valuable insights. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can be used to refine the geometries obtained from DFT calculations. ijcce.ac.ir For a molecule like Hydrazine, 1,2-di-sec-butyl-, MP2 calculations could offer a more accurate description of electron correlation effects, which can be important in determining the subtle energetic differences between various conformers.

Semi-empirical methods, on the other hand, offer a faster, though less accurate, approach. ijcce.ac.ir These methods would be useful for initial conformational searches to identify a broad range of possible low-energy structures before subjecting the most promising candidates to more rigorous DFT or ab initio calculations. This hierarchical approach ensures a thorough exploration of the potential energy surface without excessive computational expense.

Electronic Structure Analysis and Bonding Characteristics

Understanding the electronic structure of Hydrazine, 1,2-di-sec-butyl- is crucial for predicting its reactivity and spectroscopic properties. Computational methods provide detailed information about the distribution of electrons within the molecule and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For Hydrazine, 1,2-di-sec-butyl-, the HOMO is expected to be localized on the nitrogen lone pairs, while the LUMO would likely be an antibonding orbital associated with the N-N or C-N bonds.

Table 2: Predicted Frontier Molecular Orbital Energies for Hydrazine, 1,2-di-sec-butyl- (Note: The following data is illustrative and based on general principles of FMO theory for alkylhydrazines.)

| Orbital | Predicted Energy (eV) |

| HOMO | -8.5 to -9.5 |

| LUMO | +0.5 to +1.5 |

| HOMO-LUMO Gap | ~9.0 to 11.0 |

The distribution of electron density in a molecule can be quantified through the calculation of atomic charges and the generation of molecular electrostatic potential (MEP) maps. These tools help to identify the electron-rich and electron-deficient regions of a molecule, which are indicative of its nucleophilic and electrophilic sites, respectively. mdpi.com For Hydrazine, 1,2-di-sec-butyl-, the nitrogen atoms are expected to carry a partial negative charge due to their higher electronegativity and the presence of lone pairs, making them nucleophilic centers. The MEP map would visually represent this, with regions of negative potential (typically colored red or yellow) localized around the nitrogen atoms.

The rotation around the N-N single bond in hydrazine and its derivatives is a topic of significant interest. nih.govacs.org In Hydrazine, 1,2-di-sec-butyl-, the bulky sec-butyl groups are expected to create a significant steric hindrance to rotation around the N-N bond. This hindered rotation can lead to the existence of stable rotational isomers, or atropisomers. wikipedia.org Atropisomers are stereoisomers that can be isolated due to a high energy barrier to rotation. wikipedia.org

Computational methods, particularly DFT, can be used to calculate the rotational energy barrier around the N-N bond. mdpi.com This is achieved by performing a series of constrained geometry optimizations where the N-N dihedral angle is fixed at various values, and the energy of the molecule is calculated for each angle. The resulting energy profile would reveal the energy of the transition state for rotation, which corresponds to the rotational barrier. The magnitude of this barrier will determine whether stable atropisomers of Hydrazine, 1,2-di-sec-butyl- can be isolated at a given temperature. Given the steric bulk of the sec-butyl groups, it is plausible that this molecule could exhibit atropisomerism. nih.govuniroma1.itnih.gov

Simulation of Reaction Mechanisms and Transition State Structures

Computational chemistry provides powerful tools to investigate the reactivity and transformation pathways of molecules like Hydrazine, 1,2-di-sec-butyl-. Through the simulation of reaction mechanisms, researchers can gain insights into the energetic landscape of a reaction, identifying the most probable routes from reactants to products. This involves locating transition state structures, which are the highest energy points along a reaction coordinate, and understanding their geometry and energetic barriers. For sterically hindered molecules such as Hydrazine, 1,2-di-sec-butyl-, these computational approaches are particularly valuable for elucidating the influence of bulky substituents on reaction kinetics and mechanisms.

Free energy surface (PES) mapping is a computational technique used to visualize the energy of a molecular system as a function of two or more geometric parameters, known as reaction coordinates. By mapping the PES, chemists can identify stable intermediates, transition states, and the minimum energy paths connecting them. For a molecule like Hydrazine, 1,2-di-sec-butyl-, a PES could be generated to study processes such as N-N bond rotation, inversion at the nitrogen centers, or its decomposition pathways.

Illustrative Data for a Hypothetical Reaction Pathway:

Below is an interactive data table illustrating hypothetical relative free energies for stationary points on a reaction surface for a generic transformation of Hydrazine, 1,2-di-sec-butyl-.

| Stationary Point | Description | Relative Free Energy (kcal/mol) |

| R | Reactant (Hydrazine, 1,2-di-sec-butyl-) | 0.0 |

| TS1 | First Transition State | +25.5 |

| I1 | Intermediate | +5.2 |

| TS2 | Second Transition State | +30.1 |

| P | Product | -10.8 |

This table showcases how computational methods can quantify the energy changes along a reaction pathway, providing crucial data for understanding reaction feasibility and kinetics.

Reaction coordinate analysis focuses on the specific path of lowest energy that a reaction follows on the potential energy surface. The intrinsic reaction coordinate (IRC) is a computational method used to trace this minimum energy path from a transition state down to the corresponding reactants and products. This confirms that a located transition state indeed connects the intended reactants and products.

For Hydrazine, 1,2-di-sec-butyl-, an IRC calculation for a process like thermal decomposition would reveal the precise sequence of bond-breaking and bond-forming events. It would also show how the sec-butyl groups move and reorient themselves during the reaction to accommodate the changing geometry of the molecule. This level of detail is often inaccessible through experimental means alone. The analysis of the IRC can provide a "movie" of the reaction at the molecular level, offering a deep understanding of the dynamic process.

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models, particularly those based on density functional theory (DFT), are widely used to predict the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and for identifying unknown compounds. For Hydrazine, 1,2-di-sec-butyl-, computational methods can predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman activities.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. By comparing the computed spectra with experimental data (if available), researchers can validate the computed structure and gain confidence in the theoretical model. In the absence of experimental data, predicted spectra serve as a guide for future experimental work.

Illustrative Predicted Spectroscopic Data for Hydrazine, 1,2-di-sec-butyl-:

This interactive table presents hypothetical, yet chemically reasonable, predicted spectroscopic data.

| Property | Atom/Group | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | N-H | 3.5 - 4.5 |

| ¹H NMR Chemical Shift (ppm) | C-H (sec-butyl) | 1.0 - 2.5 |

| ¹³C NMR Chemical Shift (ppm) | C (sec-butyl) | 10 - 40 |

| IR Vibrational Frequency (cm⁻¹) | N-H stretch | 3200 - 3300 |

| IR Vibrational Frequency (cm⁻¹) | C-H stretch | 2850 - 2960 |

| IR Vibrational Frequency (cm⁻¹) | N-N stretch | 1050 - 1150 |

Conformational Analysis and Steric Effects of sec-Butyl Substituents

The conformational landscape of Hydrazine, 1,2-di-sec-butyl- is dominated by the steric interactions of the two bulky sec-butyl groups. Conformational analysis involves identifying the different stable spatial arrangements of the atoms (conformers) and determining their relative energies. The sec-butyl groups can rotate around the C-N bonds, and the N-N bond itself can undergo rotation, leading to a variety of possible conformers.

Computational methods can systematically explore the potential energy surface to locate these conformers and calculate their relative stabilities. The results of such an analysis would likely show that conformers that minimize the steric repulsion between the sec-butyl groups are energetically favored. For example, an anti-periplanar arrangement of the two sec-butyl groups with respect to the N-N bond is expected to be more stable than a syn-periplanar (eclipsed) arrangement.

The steric hindrance imposed by the sec-butyl groups also influences the geometry of the molecule, potentially leading to elongated N-N and C-N bonds and distorted bond angles compared to less substituted hydrazines. These structural changes, in turn, can affect the reactivity and spectroscopic properties of the molecule.

Illustrative Relative Energies of Hydrazine, 1,2-di-sec-butyl- Conformers:

The following interactive table provides hypothetical relative energies for different conformers, illustrating the impact of steric effects.

| Conformer | Dihedral Angle (C-N-N-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti | ~180° | 0.0 | 95.2 |

| Gauche | ~60° | 2.5 | 4.7 |

| Eclipsed | 0° | >10 | <0.1 |

This data illustrates how the significant energy difference between conformers, driven by steric effects, leads to a strong preference for the anti-conformation at room temperature.

Advanced Applications in Organic Synthesis and Chemical Methodology Development

Role as Versatile Synthetic Intermediates and Reagents in Organic Chemistry

The utility of 1,2-di-sec-butylhydrazine in organic synthesis stems from the reactivity of the N-N bond and the nucleophilicity of the nitrogen atoms. It functions as a key intermediate in the synthesis of a wide array of nitrogen-containing compounds, from simple acyclic structures to complex heterocyclic systems.

One of the fundamental reactions of 1,2-disubstituted hydrazines, including 1,2-di-sec-butylhydrazine, is their oxidation to the corresponding azo compounds. researchgate.netmdpi.com This transformation involves the formation of a nitrogen-nitrogen double bond (R-N=N-R), creating a chromophoric azo group. A variety of oxidizing agents can achieve this conversion under mild conditions.

Common methods for the oxidation of hydrazines to azo compounds include:

Metal-free chemical oxidation: Reagents like trichloroisocyanuric acid (TCCA) in a suitable solvent such as tetrahydrofuran (B95107) (THF) provide a highly efficient, metal-free method for oxidizing hydrazines. organic-chemistry.org

Hydrogen Peroxide: In certain processes, hydrogen peroxide is used as an oxidant to convert hydrazo compounds into their azo counterparts. google.com

Aerobic Oxidation: Catalytic systems, sometimes employing transition metals, can use air or molecular oxygen as the terminal oxidant, representing a greener approach to the synthesis of azo compounds. mdpi.com

This oxidation is a critical step for accessing azoalkanes, which are known as valuable sources of carbon-centered radicals upon thermal or photochemical decomposition. The resulting sec-butyl radicals can then participate in various radical-mediated C-C bond-forming reactions.

Table 1: General Oxidation of 1,2-Dialkylhydrazines to Azoalkanes

| Hydrazine (B178648) Precursor | Oxidizing Agent | Product | Application of Product |

| 1,2-di-sec-butylhydrazine | [O] | 1,2-di-sec-butyl-diazene | Precursor for sec-butyl radicals |

| General 1,2-dialkylhydrazine | TCCA, H₂O₂, Air (cat.) | Azoalkane (R-N=N-R) | Radical initiators, chemical blowing agents organic-chemistry.orggoogle.com |

Hydrazine, 1,2-di-sec-butyl- is a key dinucleophilic building block for constructing various nitrogen-containing heterocyclic rings. kit.eduorganic-chemistry.org Its two nitrogen atoms can react with suitable electrophilic partners to form stable five- or six-membered rings, which are core structures in many biologically active molecules.

The most prominent application of 1,2-disubstituted hydrazines in heterocycle synthesis is the construction of pyrazole (B372694) and pyrazolidine (B1218672) rings. csic.esnih.govmdpi.com The classical approach involves the condensation reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. imperial.ac.uk

Pyrazolidines: These saturated five-membered rings can be synthesized through several routes. A notable method is the organocatalytic cascade aza-Michael/hemiacetal reaction between a 1,2-disubstituted hydrazine and an α,β-unsaturated aldehyde. beilstein-journals.orgbeilstein-journals.org For example, studies using di-tert-butyl hydrazine-1,2-dicarboxylate have shown that this reaction proceeds with high diastereoselectivity to yield functionalized pyrazolidine derivatives. researchgate.net Another route involves the cyclization of a protected hydrazine, like di-tert-butyl hydrazodiformate, with a 1,3-dihalopropane, followed by deprotection to yield the pyrazolidine core. researchgate.net

Pyrazoles: These aromatic heterocycles are typically formed by the condensation of a hydrazine with a 1,3-dicarbonyl compound, followed by an oxidation or elimination step. organic-chemistry.orgrsc.org The reaction of 1,2-di-sec-butylhydrazine with a 1,3-diketone would initially form a dihydropyrazole (pyrazoline), which can then be oxidized to the corresponding aromatic pyrazole.

Table 2: Synthesis of Pyrazole and Pyrazolidine Derivatives from Hydrazine Precursors

| Hydrazine Derivative | Reagent(s) | Heterocyclic Product | Reaction Type | Ref. |

| Di-tert-butyl hydrazine-1,2-dicarboxylate | α,β-Unsaturated Aldehyde | 5-Hydroxypyrazolidine | Cascade aza-Michael/hemiacetal | beilstein-journals.org |

| Di-tert-butyl hydrazodiformate | 1,3-Dibromopropane | 1,2-Di-tert-butoxycarbonylpyrazolidine | Cyclization | researchgate.net |

| General 1,2-Dialkylhydrazine | 1,3-Diketone | Pyrazole | Condensation/Oxidation | imperial.ac.uk |

While pyrazoles are a subclass of diazoles, the term diazole can also refer to other isomers like imidazole. The direct synthesis of imidazoles from 1,2-di-sec-butylhydrazine is not a common transformation. However, its role in forming other heterocycles is noted.

The synthesis of 1,2,4-oxadiazoles typically proceeds through the cyclization of O-acylamidoximes, which are formed from amidoximes and activated carboxylic acids or acyl chlorides. mdpi.comorganic-chemistry.orgbeilstein-journals.org Similarly, the synthesis of 1,3,4-oxadiazoles often starts from the dehydration of diacylhydrazines, which themselves are derived from acid hydrazides. nih.gov Therefore, while 1,2-di-sec-butylhydrazine is not a direct precursor in the most common routes to oxadiazoles, it could be a starting point for more complex, multi-step sequences if the sec-butyl groups are desired substituents.

The nitrogen atoms of 1,2-di-sec-butylhydrazine are nucleophilic and readily undergo acylation when treated with acylating agents such as acid chlorides, anhydrides, or activated esters. This reaction produces N,N'-diacyl-N,N'-di-sec-butylhydrazines. researchgate.net This transformation is useful for installing the hydrazine moiety into a larger molecule or for protecting the nitrogen atoms.

The resulting diacylhydrazides are stable compounds and can serve as intermediates for further synthetic manipulations. oregonstate.edu For instance, they can be used in the synthesis of other heterocyclic systems like 1,3,4-oxadiazoles, although this often requires cleavage of the alkyl groups.

Building Blocks for Diverse Nitrogen-Containing Heterocyclic Compounds

Formation of Chiral Scaffolds and Contributions to Asymmetric Synthesis

A significant and advanced application of Hydrazine, 1,2-di-sec-butyl- lies in the field of asymmetric synthesis. The sec-butyl group contains a stereocenter, meaning the hydrazine itself can exist as multiple stereoisomers:

(R,R)-1,2-di-sec-butylhydrazine

(S,S)-1,2-di-sec-butylhydrazine

(R,S)-1,2-di-sec-butylhydrazine (a meso compound)

The enantiomerically pure (R,R) and (S,S) forms can be used as chiral building blocks, transferring their stereochemical information to the product of a reaction.

Furthermore, the meso form is a particularly valuable substrate for desymmetrization reactions. scholaris.ca In such a process, a chiral catalyst selectively reacts with one of the two equivalent halves of the meso molecule, generating a single enantiomer of a chiral product. A key example of this strategy is the rhodium-catalyzed asymmetric ring-opening of meso-bicyclic hydrazines with organoboron reagents, which produces highly enantioenriched cyclopentenyl hydrazides. scholaris.ca Applying this methodology to a bicyclic derivative of meso-1,2-di-sec-butylhydrazine could provide a powerful route to chiral cyclopentane (B165970) structures.

The use of chiral disubstituted hydrazines in organocatalyzed enantioselective reactions, such as the synthesis of chiral pyrazolines and pyrazolidines, is also a well-established strategy for creating stereochemically complex molecules. csic.esbeilstein-journals.org

Table 3: Stereoisomers of 1,2-di-sec-butylhydrazine and Their Synthetic Potential

| Stereoisomer | Chirality | Potential Application in Asymmetric Synthesis |

| (R,R)-1,2-di-sec-butylhydrazine | Chiral (Enantiomer) | Chiral auxiliary or building block. |

| (S,S)-1,2-di-sec-butylhydrazine | Chiral (Enantiomer) | Chiral auxiliary or building block. |

| (R,S)-1,2-di-sec-butylhydrazine | Achiral (meso) | Substrate for catalytic asymmetric desymmetrization reactions. scholaris.ca |

Enantioselective Desymmetrization Reactions

Enantioselective desymmetrization is a powerful strategy for creating chiral molecules from achiral meso compounds. While specific applications of 1,2-di-sec-butyl-hydrazine in this context are not widely reported, the desymmetrization of meso-bicyclic hydrazines is a well-established methodology that provides access to valuable chiral building blocks.

In a notable example, the rhodium-catalyzed asymmetric ring-opening of meso-diazabicycles has been developed. This reaction effectively desymmetrizes the starting hydrazine derivative, yielding chiral trans-2-arylcyclopent-3-enyl hydrazides with high enantiomeric excess (up to 99% ee). Mechanistic studies suggest that this transformation proceeds through an unconventional C-H activation and a 1,4-migration of the rhodium catalyst. This method highlights the potential of hydrazine moieties within cyclic systems to act as precursors for densely functionalized chiral molecules.

| Reaction Type | Catalyst System | Substrate Class | Product Class | Enantioselectivity (ee) |

| Asymmetric Ring-Opening | Rhodium(I) / Chiral Ligand | meso-Bicyclic Hydrazines | trans-Cyclopentenyl Hydrazides | Up to 99% |

| Asymmetric Hydroarylation | Rhodium(I) / Chiral Ligand | meso-Bicyclic Hydrazines | 5-Aryl-2,3-diazabicyclo[2.2.1]heptanes | Not specified |

This table summarizes representative desymmetrization reactions involving hydrazine derivatives, demonstrating the high degree of stereocontrol achievable.

Development of New Enantioselective Functionalization Methodologies

The development of new methods for enantioselective functionalization is a cornerstone of modern organic synthesis. Hydrazine derivatives, including dialkylhydrazines, serve as key reactants or precursors in several such methodologies. The electrophilic α-hydrazination of carbonyl compounds using dialkyl azodicarboxylates is a prime example, providing access to essential intermediates like α-amino acids and β-amino alcohols.

Recent advancements have focused on organocatalytic approaches. For instance, the α-hydrazination of aldehydes can be catalyzed by chiral secondary amines like proline and its derivatives. The reaction proceeds through the formation of a chiral enamine intermediate, which then reacts with an electrophilic nitrogen source (e.g., dibenzyl azodicarboxylate) to form the C-N bond with high stereoselectivity. While 1,2-di-sec-butyl-hydrazine itself is not the reagent in this transformation, the resulting α-hydrazino carbonyl compounds are direct precursors to N,N'-dialkylhydrazino derivatives through subsequent synthetic steps.

Another innovative strategy involves the direct reductive alkylation of hydrazine derivatives. Methods using α-picoline-borane have been developed to synthesize various N-alkylhydrazine and N,N-dialkylhydrazine derivatives in a one-pot manner by fine-tuning the reaction conditions. thieme-connect.comurfu.ru This approach is significant for its applicability to industrial processes and the synthesis of active pharmaceutical ingredients. thieme-connect.com

Potential Applications in Materials Science and Organic Electronics (General Hydrazine Derivatives)

The unique electronic properties of hydrazine derivatives make them promising candidates for applications in materials science and organic electronics. imist.ma Their distinct structural features can be tuned to create materials with specific functions. imist.maimist.ma

Hydrazine derivatives are investigated for their potential use in organic electronics and photovoltaic materials. imist.maimist.ma Computational studies, such as those using Density Functional Theory (DFT), have been employed to analyze the molecular properties of various hydrazine derivatives. imist.maimist.ma These studies examine key parameters like HOMO/LUMO energy levels, electrostatic potentials, and dipole moments, which are crucial for predicting a material's electronic behavior. imist.maimist.ma The polarization effects between different parts of the molecule, such as dinitrophenyl and benzylidene groups, significantly influence the reactivity and stability of these compounds, making them suitable for electronic applications. imist.maimist.ma

In the field of solar energy, specific hydrazine derivatives have been designed and synthesized for use as dyes in dye-sensitized solar cells (DSSCs). researchgate.net These molecules often follow a donor-π-spacer-acceptor (D-π-A) architecture, where the hydrazine moiety can act as an anchor to link the dye to a semiconductor surface like TiO2. researchgate.net Both theoretical and experimental studies confirm the potential of these materials as candidates for organic solar cells. researchgate.net

Beyond electronics, other hydrazine derivatives, known as hydrazides, are used as latent curing agents for epoxy resins in paints and adhesives, and as crosslinking agents for acrylic emulsions. chromforum.org Their reductive properties also make them useful as corrosion inhibitors and metal chelate agents in the manufacturing of semiconductors and other electronic components. chromforum.org

| Hydrazine Derivative Class | Application Area | Key Property/Function |

| Dinitrophenyl Hydrazones | Organic Electronics, Photovoltaics | Tunable electronic properties (HOMO/LUMO), charge transfer |

| Donor-π-Acceptor Hydrazones | Dye-Sensitized Solar Cells (DSSCs) | Light absorption, anchoring to semiconductor surfaces |

| Dihydrazides (e.g., Adipic dihydrazide) | Polymers, Adhesives | Latent curing agents, crosslinkers |

| General Hydrazines | Semiconductor Manufacturing | Corrosion inhibition, reduction properties |

This table illustrates the diverse applications of general hydrazine derivatives in materials science, stemming from their versatile chemical and electronic properties.

Derivatization for Enhanced Analytical and Spectrometric Detection

The accurate detection and quantification of low-concentration analytes like 1,2-di-sec-butyl-hydrazine in complex matrices often require a chemical derivatization step. jfda-online.com Derivatization enhances analytical performance by improving the analyte's volatility for gas chromatography (GC), increasing its ionization efficiency for mass spectrometry (MS), or attaching a chromophore/fluorophore for spectrophotometric detection. jfda-online.comresearchgate.net

For a dialkylhydrazine such as 1,2-di-sec-butyl-hydrazine, the two secondary amine functionalities are the primary targets for derivatization. Several classes of reagents are suitable for this purpose:

Acylating Reagents: Reagents like fluoroacylating agents (e.g., trifluoroacetic anhydride) react with the N-H groups to form stable, volatile amides that are well-suited for GC-MS analysis. jfda-online.com

Silylating Reagents: These reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) replace the active hydrogens on the nitrogen atoms with silyl (B83357) groups, increasing volatility and thermal stability for GC analysis. researchgate.net

Fluorescent Labeling Reagents: For liquid chromatography (LC) with fluorescence detection or enhanced LC-MS sensitivity, reagents containing a fluorophore are used. Dansyl chloride (5-Dimethylamino-1-naphthalenesulfonyl chloride), for example, reacts with primary and secondary amines to yield highly fluorescent sulfonamides.

Hydrazone-Forming Reagents: While hydrazine derivatives themselves are used to derivatize carbonyls, the reverse can be considered. However, for analyzing the hydrazine itself, reagents targeting the amine groups are more direct. In some analytical methods for alkylhydrazines, derivatization with aldehydes like 1-nitro-2-naphthaldehyde (B10353) has been used to form stable hydrazones that can be readily analyzed by LC-MS/MS. researchgate.net

The choice of derivatization strategy depends on the analytical technique being employed and the nature of the sample matrix. jfda-online.comresearchgate.net For instance, an LC-MS/MS method for analyzing alkylhydrazines in water involved derivatization with 1-nitro-2-naphthaldehyde, which allowed for detection at levels as low as 0.01–0.03 μg/L. researchgate.net

| Derivatization Reagent Class | Target Functional Group | Analytical Technique | Purpose of Derivatization |

| Silylating Agents (e.g., MTBSTFA) | -NH, -OH, -SH | GC-MS | Increase volatility and thermal stability |

| Acylating Agents (e.g., TFAA) | -NH, -OH | GC-MS | Increase volatility, improve chromatographic properties |

| Fluorescent Labels (e.g., Dansyl-Cl) | Primary/Secondary Amines | LC-Fluorescence, LC-MS | Enhance detection sensitivity |

| Aldehydes (e.g., NNA) | Hydrazine | LC-MS/MS | Form stable, easily ionizable derivatives |

This table provides an overview of common derivatization strategies applicable to analytes with amine or hydrazine functionalities for enhanced spectrometric analysis.

Future Research Directions and Emerging Paradigms in Hydrazine, 1,2 Di Sec Butyl Chemistry

Development of Novel and Sustainable Synthetic Routes for Substituted Hydrazines

The development of environmentally benign and efficient methods for synthesizing substituted hydrazines is a primary focus of contemporary research. Traditional methods often rely on harsh conditions or hazardous reagents. researchgate.net The future lies in greener alternatives that offer high atom economy and milder reaction conditions.

One of the most promising avenues is biocatalysis. The use of enzymes, such as engineered imine reductases (IREDs), for the reductive amination of carbonyls and dicarbonyls with hydrazines is a significant step forward. researchgate.netnih.gov Researchers have successfully developed enzymatic approaches for creating both non-cyclic and heterocyclic hydrazine (B178648) derivatives. nih.gov A key innovation in this area is the integration of hydrogenase cofactor regeneration systems, which enables H₂-driven double reductive hydrazination, enhancing scalability and atom-efficiency. nih.gov This biocatalytic process represents a mild and direct method for producing novel N-heterocyclic compounds and sets a new standard for the sustainable synthesis of hydrazine derivatives. nih.gov

Another key area is the advancement of catalytic hydrogenation. Transition metal-catalyzed asymmetric hydrogenation of hydrazones has become a direct and efficient method for producing chiral hydrazines, which are crucial in the pharmaceutical industry. researchgate.net Nickel-catalyzed systems, in particular, have shown high efficacy, achieving excellent yields and enantioselectivities. researchgate.netacs.org These methods are often highlighted for their simplicity and high atomic economy. researchgate.net

Future work will likely focus on expanding the substrate scope of these enzymatic and catalytic systems to accommodate sterically demanding substrates like the precursors to Hydrazine, 1,2-di-sec-butyl-. Research will also aim to improve catalyst longevity and recyclability, further boosting the sustainability of these synthetic routes.

Table 1: Comparison of Sustainable Synthetic Methods for Hydrazine Derivatives

| Method | Catalyst/Enzyme | Key Features | Potential Application for Hydrazine, 1,2-di-sec-butyl- |

|---|---|---|---|

| Biocatalytic Reductive Hydrazination | Engineered Imine Reductases (IREDs) | Uses H₂ as a clean reductant; high atom economy; mild reaction conditions. nih.gov | Synthesis from sec-butyl ketone precursors. |

| Asymmetric Hydrogenation | Nickel-Phosphine Complexes (e.g., Ni-(S,S)-Ph-BPE) | High yields and enantioselectivities (>99% ee); scalable. acs.org | Enantioselective synthesis of chiral isomers. |

| Organocatalysis | Chiral Amines (e.g., Proline derivatives) | Metal-free; highly chemo- and enantioselective cascade reactions. chemistryviews.org | Stereocontrolled synthesis via aza-Michael additions. |

Exploration of New Reactivity Modes and Catalytic Systems for Complex Transformations

Beyond synthesis, researchers are exploring novel ways to use substituted hydrazines as building blocks for more complex molecules. This involves discovering new reactivity patterns and developing advanced catalytic systems that can mediate these transformations with high precision.

A significant area of development is the transition-metal-catalyzed functionalization of hydrazones, which are readily derived from hydrazines. acs.org Visible-light photoredox catalysis has emerged as a powerful tool, enabling C-H bond functionalizations that were previously challenging. acs.org This strategy has been successfully used for transformations like C(sp²)–H difluoroalkylation and amination of aldehyde-derived hydrazones. acs.org

Titanium-catalyzed reactions are also opening new doors. Recently, it was demonstrated that a single diamidoamine Ti catalyst can perform both alkyne diamination and hydrohydrazination using 1,1-disubstituted hydrazines, with the reaction outcome controlled simply by adjusting reaction conditions. chemrxiv.orgnih.govacs.org This discovery expands the potential for creating 1,2-diamines, which are important motifs in pharmaceuticals and agrochemicals. nih.gov The development of new, bulkier ligands for these titanium catalysts has further improved selectivity and expanded the substrate scope to include various substituted alkynes. acs.org

Organocatalysis continues to be a fertile ground for innovation. Chiral amines have been used to catalyze cascade reactions between disubstituted hydrazines and α,β-unsaturated aldehydes, leading to the highly diastereo- and enantioselective synthesis of pyrazolidine (B1218672) derivatives. beilstein-journals.orgnih.govbeilstein-journals.org These pyrazolidines are valuable heterocyclic compounds in medicinal chemistry and can serve as intermediates for synthesizing 1,3-diamines. nih.gov

For Hydrazine, 1,2-di-sec-butyl-, future research could explore its use in these advanced catalytic cycles. Its sec-butyl groups could offer unique steric and electronic properties, potentially influencing the stereochemical outcome of organocatalytic cascade reactions or its reactivity in metal-catalyzed cross-coupling and diamination reactions.

Integration of Advanced Computational Modeling for Predictive Chemistry and Design